molecular formula C9H13NO3S B028131 N-(2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 14316-14-4

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No. B028131
CAS RN: 14316-14-4
M. Wt: 215.27 g/mol
InChI Key: SIIWTWXTZDDNTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide involves a multi-step process, starting typically with the reaction of sulfonyl chloride with primary amines to form the corresponding sulfonamide. This is followed by further functionalization through reactions such as benzylation or alkylation to introduce specific substituents. For instance, Brock A. Stenfors and F. Ngassa (2020) detailed a two-step synthesis leading to N-benzyl-4-methylbenzenesulfonamides, highlighting the potential approach for synthesizing related compounds (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide has been elucidated using techniques such as X-ray diffraction. The structural details reveal important features like bond lengths, angles, and the spatial arrangement of atoms, providing insights into the compound's potential interactions and reactivity. Ceylan et al. (2015) have demonstrated the utility of single-crystal X-ray diffraction in characterizing the crystal structure of a sulfonamide compound, offering a glimpse into the structural analysis that can be applied to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (Ceylan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide and its derivatives encompasses a range of reactions, including but not limited to, sulfonation, amidation, and alkylation. These reactions are pivotal in modifying the compound's properties for specific applications. The decomposition and interaction with other chemical entities have been studied to understand its stability and potential as a precursor for more complex molecules. For example, the decomposition of N-hydroxybenzenesulfonamide has been explored, shedding light on its reactivity and the conditions under which it decomposes (Bonner & Ko, 1992).

Scientific Research Applications

  • Synthesis of Benzonitriles : It is used in the synthesis of various benzonitriles from (hetero)aryl bromides, which are key intermediates in pharmaceuticals (Anbarasan, Neumann, & Beller, 2011).

  • Studying Intermolecular Interactions : N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a related compound, is used to study intermolecular interactions and strongly bound systems (Karakaya et al., 2015).

  • Catalyst in Polymerization : It acts as a catalyst for the ring-opening polymerization of e-caprolactone and lactide, producing high molecular weight polycaprolactone and poly (lactic acid) (Chakraborty, Rajashekhar, Mandal, & Ramkumar, 2018).

  • Molecular Structure and Electronic Properties Studies : This compound is significant in studying molecular structures and electronic properties (Mahmood, Akram, & Lima, 2016).

  • Synthesis of Metal-Free and Metallophthalocyanine Polymers : It is used in synthesizing these polymers, which have applications in various fields (Bıyıklıoğlu & Kantekin, 2008).

  • Synthesis of Spirotetrahydropyran Derivatives : It is utilized in the synthesis of these derivatives, highlighting its role in organic synthesis (Reddy, Jalal, & Singarapu, 2014).

  • Nitrosyl Hydride Source : It serves as a source of nitrosyl hydride (HNO) in research applications (Bonner & Ko, 1992).

  • Studying Crystal Structures : N-allyl-N-benzyl-4-methylbenzenesulfonamide is useful in studying the crystal structure of 4-methylbenzenesulfonyl chloride (Stenfors & Ngassa, 2020).

  • Antibacterial and Antifungal Properties : This compound has shown potential antibacterial and antifungal properties, and can bind to CT-DNA through an intercalation mechanism (Kharwar & Dixit, 2021).

  • Anticancer Activity : Its complexes have anticancer activity and can cleave DNA, causing cell death primarily through DNA damage (González-Álvarez et al., 2013).

  • HIV-1 Infection Prevention : It can be used as a targeting preparation in preventing human HIV-1 infection (Cheng De-ju, 2015).

  • Antioxidant Activity : Compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide exhibit antioxidant activity and are used in theoretical calculations for predicting free energy (Peiming, Shahab, Yan, & Labanava, 2022).

  • Chemical Biology Applications : N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) is a new compound with potential applications in chemical biology (Murthy et al., 2018).

  • Antibacterial and Lipoxygenase Inhibition Studies : Certain derivatives have shown inhibitory activity against various bacterial strains and lipoxygenase (Abbasi et al., 2017).

  • Crystalline Structure Analysis : Its ability to form a three-dimensional supramolecular structure through intramolecular and weak interactions is significant in crystalline structure analysis (Mague, Abdel-Aziz, El-Azab, & El-Sherbeny, 2014).

  • Structural Importance in Organic Chemistry : Its structural importance in organic chemistry is highlighted in various studies (Nikonov et al., 2019).

  • Hydrogen-Bonding Patterns Analysis : N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives are studied for their conformations and hydrogen-bonding patterns (Purandara, Foro, & Gowda, 2018).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


properties

IUPAC Name

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIWTWXTZDDNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365476
Record name N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

CAS RN

14316-14-4
Record name N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14316-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The preparation is carried out as in Example 1(a) but this time 381.3 g of p-toluenesulphonyl chloride (2 mol) and 128.3 g of ethanolamine (2.1 mol) are used for the reaction.
Quantity
381.3 g
Type
reactant
Reaction Step One
Quantity
128.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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